3-ethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
Scientific Research Applications
Synthesis and Cytotoxic Activity of Pyrimidine Derivatives
Research on novel pyrimidine derivatives, such as those synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, demonstrates potential in cytotoxic studies against various cancer cell lines. These compounds, characterized by techniques like NMR, IR, mass spectroscopy, and X-ray diffraction, exhibit differing cytotoxic effects on Human umbilical vein endothelial cells (HUVEC) and several cancer cell lines, highlighting the structural influence on biological activity Stolarczyk et al., 2018.
Antiallergic Properties of N-(Pyridin-4-yl)-(indol-3-yl)alkylamides
A study on N-(pyridin-4-yl)-(indol-3-yl)alkylamides revealed the preparation of new compounds with significant antiallergic activity. Through the synthesis of ethyl (2-methyindol-3-yl)acetates and subsequent amidification, researchers identified compounds with potent inhibitory effects on histamine release, highlighting the therapeutic potential of such molecules in treating allergic reactions Menciu et al., 1999.
Stereoselective Synthesis of Functionalized Thiazines
A four-component tandem reaction involving ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate among other reactants provided a rapid and stereoselective method to synthesize highly functionalized [1,4]-thiazines. This research highlights the efficiency and selectivity of the process in creating compounds with potential applications in medicinal chemistry and drug development Indumathi et al., 2007.
Antioxidant Activity of Indole Derivatives
The design and synthesis of novel indole derivatives paired with various heterocycles were aimed at investigating their potential as antioxidants. Through 2D QSAR modeling and pharmacological assays, compounds exhibiting high antioxidant activity were identified, suggesting the utility of such molecular frameworks in developing therapeutic agents targeting oxidative stress-related conditions Aziz et al., 2021.
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “3-ethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one” may also have potential for future research and therapeutic applications.
properties
IUPAC Name |
3-ethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-2-22-17(24)16-15(12-7-3-4-8-13(12)19-16)20-18(22)25-11-14(23)21-9-5-6-10-21/h3-4,7-8,19H,2,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQUENJHTGSFBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one |
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